molecular formula C8H5F2NO2 B2904433 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 865106-46-3

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one

Katalognummer: B2904433
CAS-Nummer: 865106-46-3
Molekulargewicht: 185.13
InChI-Schlüssel: WFAHKQSSFLPKGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one is a heterocyclic compound that features a benzoxazine ring structure with two fluorine atoms at the 6 and 7 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one involves the reaction of 2-aminophenol with 2,3-difluorobenzoyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxazinones.

Wissenschaftliche Forschungsanwendungen

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    6,7-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Chlorine atoms instead of fluorine, which affects the compound’s steric and electronic characteristics.

    6,7-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Methyl groups instead of fluorine, leading to different hydrophobic interactions and reactivity.

Uniqueness

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry and materials science .

Biologische Aktivität

6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 865106-46-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

  • Molecular Formula : C8_8H5_5F2_2N\O2_2
  • Molecular Weight : 167.14 g/mol
  • CAS Number : 865106-46-3
  • Structural Representation :

    Chemical Structure

The biological activity of this compound has been primarily associated with its role as an inhibitor of various kinases involved in cancer progression. Notably, it has shown promise as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway and cyclin-dependent kinase 9 (CDK9).

PI3K Inhibition

A study evaluated the antiproliferative effects of derivatives containing the benzo[b][1,4]oxazin-3(4H)-one scaffold against cancer cell lines such as HCT-116 and MDA-MB-231. The compound demonstrated significant inhibition of cell proliferation through the downregulation of phospho-Akt (T308), indicating its potential as a PI3Kα inhibitor .

CDK9 Inhibition

Another study highlighted the compound's effectiveness as a CDK9 inhibitor. The derivative compound exhibited a dose-dependent decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), leading to apoptosis in MV4-11 cell lines. This suggests its utility in treating hematological malignancies .

Biological Activity Data

Activity Cell Line IC50_{50} (µM) Mechanism
AntiproliferativeHCT-1165.0PI3Kα inhibition
AntiproliferativeMDA-MB-2317.5PI3Kα inhibition
Apoptosis InductionMV4-1110.0CDK9 inhibition

Case Studies

  • Anticancer Activity : In a comparative study, various derivatives of the benzo[b][1,4]oxazin scaffold were synthesized and tested for cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and SK-BR-3 (breast cancer). The results indicated that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Selectivity and Efficacy : A specific derivative, identified as compound 32k, was noted for its selectivity towards CDK9 with effective pharmacokinetic properties suitable for intravenous administration. In vivo studies showed significant tumor reduction in xenograft models, highlighting its therapeutic potential .

Eigenschaften

IUPAC Name

6,7-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAHKQSSFLPKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865106-46-3
Record name 6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A crude of 2-amino-4,5-difluorophenol (2.67 g, 18.4 mmol), 2-chloroacetyl chloride (2.28 g, 20 mmol) and K2CO3 (5.34 g, 38.6 mmol) were mixed according to GP1. Purified by column chromatography (SiO2; heptanes/EtOAc 4:1 to 1:1) to give the title compound (2.17 g, 64%). Rf=0.43 (heptanes/EtOAc 1:1); Mp=214.5-219.2° C.; 1H NMR (CD3OD) δ 6.90 (dd, J=11.4 Hz, J=7.2 Hz, 1H), 6.80 (dd, J=11.0 Hz, J=7.7 Hz, 1H), 4.56 (s, 2H); 13C NMR (CD3OD) δ 167.0, 147.0 (dd, J=243.5 Hz, J=13.8 Hz), 146.9 (dd, J=240.0 Hz, J=13.8 Hz), 141.2 (dd, J=9.8 Hz, J=3.0 Hz), 124.8 (dd, J=8.7 Hz, J=3.0 Hz), 106.9 (dd, J=22.0 Hz, J=6.9 Hz), 105.5 (dd, J=23.1 Hz, J=4.6 Hz), 68.1 (t, J=6.5 Hz).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step One
Yield
64%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.